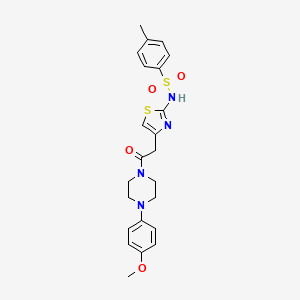

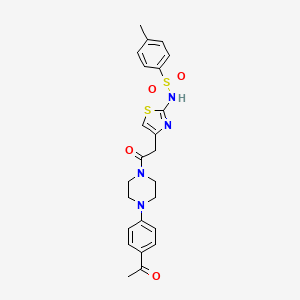

N-(4-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-4-methylbenzenesulfonamide

Vue d'ensemble

Description

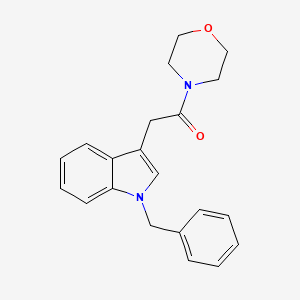

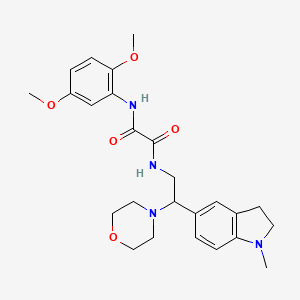

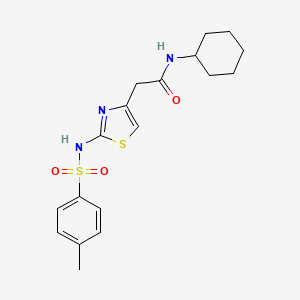

This compound is a complex organic molecule that contains several functional groups, including a thiazole ring, a piperazine ring, and a sulfonamide group. Thiazole is a heterocyclic compound that consists of a five-membered ring containing one sulfur atom, one nitrogen atom, and three carbon atoms. Piperazine is a six-membered ring containing two nitrogen atoms and four carbon atoms. Sulfonamides are compounds that contain a sulfur atom bonded to two oxygen atoms and one nitrogen atom .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the thiazole ring could be formed through a condensation reaction involving a thiol and a nitrile. The piperazine ring could be formed through a reaction involving a diamine and a dihalide. The sulfonamide group could be introduced through a reaction with a sulfonyl chloride .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and rings. The thiazole and piperazine rings would likely contribute to the rigidity of the molecule, while the sulfonamide group could potentially form hydrogen bonds with other molecules .Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the thiazole ring could potentially be modified through reactions at the sulfur or nitrogen atoms. The piperazine ring could potentially undergo reactions at the nitrogen atoms, such as alkylation or acylation. The sulfonamide group could potentially undergo reactions such as hydrolysis or substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the thiazole, piperazine, and sulfonamide groups could potentially make it polar and capable of forming hydrogen bonds, which could influence properties such as solubility and melting point .Applications De Recherche Scientifique

Treatment of Intestinal Mucositis

The compound has been found to ameliorate Methotrexate-induced intestinal mucositis by suppressing oxidative stress and inflammatory markers in mice . It significantly reduced diarrhea score, mitigated weight loss, increased feed intake, and survival rate in a dose-dependent manner .

Anti-Inflammatory Properties

The compound has been shown to downregulate the mRNA expression of tumor necrosis factor-α (TNF-α), cyclooxygenase-2 (COX-2), interleukin-6 (IL-6), IL-1β, and nuclear factor-κB (NF-κB) and concurrently upregulated IL-10 expression .

Improvement of Gut Microflora

The compound significantly improved the luminal microflora profile by augmenting the growth of Lactobacillus spp. and reducing the number of pathogenic bacteria (E. coli) .

Antioxidant Activity

The compound exhibited a mucoprotective effect evident through the mitigation of villus atrophy, crypt hypoplasia, diminished crypt mitotic figures, mucin depletion, and oxidative stress markers (GSH, SOD, MDA, and catalase concentration) .

Potential Antibacterial Activity

Piperazine, a common structural motif in the compound, is found in biologically active compounds for a variety of disease states, including antibacterial drugs . Some new derivatives of 1,2,4-triazole with piperazine moiety have exhibited good antibacterial activity .

Potential Antitumor Activity

Piperazine is also found in antitumor drugs . Therefore, the compound could potentially be used in the development of new antitumor drugs.

Potential Antidepressant Activity

Piperazine is found in antidepressant drugs . Therefore, the compound could potentially be used in the development of new antidepressant drugs.

Potential Antidiabetic Activity

Piperazine is found in antidiabetic drugs . Therefore, the compound could potentially be used in the development of new antidiabetic drugs.

Mécanisme D'action

The mechanism of action of this compound would depend on its intended use. For example, if it were intended to be used as a drug, its mechanism of action could involve binding to a specific protein or enzyme in the body. The presence of the thiazole, piperazine, and sulfonamide groups could potentially allow it to bind to a variety of different targets .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[4-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]-4-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N4O4S2/c1-17-3-9-21(10-4-17)33(29,30)25-23-24-18(16-32-23)15-22(28)27-13-11-26(12-14-27)19-5-7-20(31-2)8-6-19/h3-10,16H,11-15H2,1-2H3,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLFAWIFLKMWYOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)N3CCN(CC3)C4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-4-methylbenzenesulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

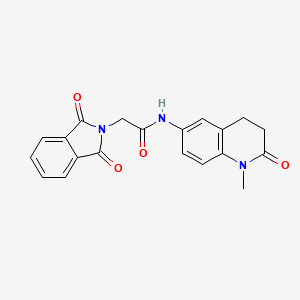

![N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]pyridine-2-carboxamide](/img/structure/B3304803.png)

![4-methoxy-N-(6-nitrobenzo[d]thiazol-2-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide](/img/structure/B3304810.png)

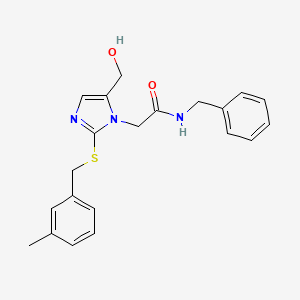

![2-{[1-[2-(benzylamino)-2-oxoethyl]-5-(hydroxymethyl)-1H-imidazol-2-yl]thio}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B3304813.png)

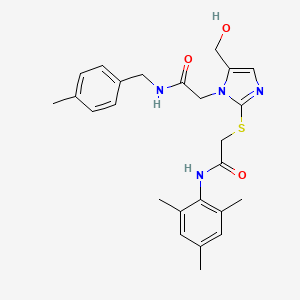

![2-[2-({2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B3304830.png)

![2-([1,1'-biphenyl]-4-yl)-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)acetamide](/img/structure/B3304849.png)

![5-ethyl-N-{6-methyl-10-oxo-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-13-yl}thiophene-2-sulfonamide](/img/structure/B3304857.png)

![1-bromo-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide](/img/structure/B3304916.png)